molecular formula C22H22F3NO3 B1359491 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone CAS No. 898758-12-8

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone

Cat. No.: B1359491
CAS No.: 898758-12-8
M. Wt: 405.4 g/mol
InChI Key: YGKIKKBNKLZFLM-UHFFFAOYSA-N
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Description

4’-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-3-trifluoromethylbenzophenone is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone typically involves multiple steps, starting with the preparation of the spirocyclic intermediate, 1,4-Dioxa-8-azaspiro[4.5]decane. This intermediate can be synthesized through the reaction of piperidone with ethylene glycol under acidic conditions .

This can be achieved through a Friedel-Crafts acylation reaction, where the spirocyclic intermediate reacts with 3-trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Friedel-Crafts acylation step, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The spirocyclic nitrogen can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols from the benzophenone moiety.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The spirocyclic moiety may enhance binding affinity and specificity, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A key intermediate in the synthesis of the target compound.

    3-Trifluoromethylbenzophenone: Shares the trifluoromethylbenzophenone moiety but lacks the spirocyclic structure.

Uniqueness

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-trifluoromethylbenzophenone is unique due to its combination of a spirocyclic structure and a trifluoromethylbenzophenone moiety. This dual functionality imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO3/c23-22(24,25)19-3-1-2-18(14-19)20(27)17-6-4-16(5-7-17)15-26-10-8-21(9-11-26)28-12-13-29-21/h1-7,14H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKIKKBNKLZFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642872
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-12-8
Record name Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl][3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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